Cas no 946260-33-9 (N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide)

N-1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide is a synthetic organic compound featuring a tetrahydroquinoline core modified with a 4-methoxybenzenesulfonyl group and a phenoxyacetamide moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or bioactive molecule in drug discovery. The presence of sulfonyl and amide functionalities enhances its stability and binding affinity, making it suitable for targeting specific biological pathways. The methoxy and phenoxy groups contribute to its lipophilicity, potentially improving membrane permeability. This compound is of interest for researchers exploring novel therapeutic agents, particularly in areas requiring selective modulation of enzyme or receptor activity. Its well-defined structure allows for precise modifications to optimize pharmacological properties.
N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide structure
946260-33-9 structure
Product Name:N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide
CAS No:946260-33-9
MF:C24H24N2O5S
MW:452.522765159607
CID:5515948
Update Time:2025-05-21

N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-phenoxy-N-[1,2,3,4-tetrahydro-1-[(4-methoxyphenyl)sulfonyl]-6-quinolinyl]-
    • N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide
    • Inchi: 1S/C24H24N2O5S/c1-30-20-10-12-22(13-11-20)32(28,29)26-15-5-6-18-16-19(9-14-23(18)26)25-24(27)17-31-21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15,17H2,1H3,(H,25,27)
    • InChI Key: LFQZNICRPDAZHN-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCCN2S(C1=CC=C(OC)C=C1)(=O)=O)(=O)COC1=CC=CC=C1

N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide Pricemore >>

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N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide Related Literature

Additional information on N-1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide

N-1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-Yl-2-Phenoxyacetamide: A Comprehensive Overview

N-1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-phenoxyacetamide, also identified by the CAS registry number 946260-33-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of sulfonamides and features a unique combination of structural motifs that contribute to its potential biological activity. Recent studies have highlighted its promising applications in drug discovery, particularly in the development of therapies targeting various pathological conditions.

The molecular structure of this compound is characterized by a tetrahydroquinoline backbone, which is a common scaffold in drug design due to its stability and ability to interact with biological targets. The presence of a 4-methoxybenzenesulfonyl group introduces additional functionality, enhancing the compound's solubility and bioavailability. Furthermore, the phenoxyacetamide moiety adds versatility to the molecule, potentially enabling interactions with a wide range of receptors and enzymes.

Recent research has focused on the CAS No. 946260-33-9 compound's ability to modulate key signaling pathways involved in inflammation and neurodegenerative diseases. Preclinical studies have demonstrated its anti-inflammatory properties, suggesting potential applications in treating conditions such as arthritis and inflammatory bowel disease. Additionally, investigations into its neuroprotective effects have revealed promising results in models of Alzheimer's disease and Parkinson's disease.

The synthesis of N-1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-Yl-2-phenoxyacetamide involves a multi-step process that combines advanced organic chemistry techniques. Researchers have optimized the synthetic route to improve yield and purity, ensuring that the compound is suitable for both preclinical and clinical studies. The use of green chemistry principles in its synthesis has also been explored to minimize environmental impact.

In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption and distribution properties. Its ability to cross the blood-brain barrier makes it particularly attractive for central nervous system-related therapies. However, further research is needed to fully characterize its metabolism and excretion profiles.

The structural uniqueness of this compound has also led to its exploration as a lead molecule for drug design. By modifying specific functional groups within its structure, researchers aim to enhance its efficacy and reduce potential side effects. This approach has already yielded several analogs that are currently under investigation.

In conclusion, N-1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-Yl-2-phenoxyacetamide represents a significant advancement in medicinal chemistry. Its versatile structure and promising biological activity make it a valuable candidate for developing innovative therapeutic agents. As research continues to unfold, this compound holds great potential for addressing unmet medical needs across various therapeutic areas.

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